4,5-Epoxygermacrone
Overview
Description
4,5-Epoxygermacrone is a sesquiterpene derivative, specifically an epoxide of germacrone. Germacrone is a naturally occurring compound found in the essential oils of various plants, particularly those in the Geranium genus. This compound has garnered interest due to its potential biological activities, including insecticidal and acaricidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,5-Epoxygermacrone can be synthesized from germacrone through an epoxidation reaction. The process typically involves the use of a peracid, such as meta-chloroperoxybenzoic acid, in an organic solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The product is then purified using techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions: 4,5-Epoxygermacrone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form diketones.
Reduction: Reduction reactions can open the epoxide ring, leading to the formation of alcohols.
Substitution: The epoxide ring can be opened by nucleophiles, resulting in the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Reagents like Dess-Martin periodinane are used for oxidation.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Lewis acids such as gallium trichloride can facilitate the opening of the epoxide ring.
Major Products:
Gajutsulactone A: Formed by the opening of the epoxide ring using gallium trichloride.
Alcohols and Ketones: Resulting from reduction and oxidation reactions.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of other bioactive compounds.
Biology: Investigated for its insecticidal and acaricidal properties, showing significant activity against pests like ticks and aphids.
Industry: Used in the formulation of natural pesticides and insect repellents.
Mechanism of Action
The mechanism of action of 4,5-Epoxygermacrone involves its interaction with biological membranes and enzymes. The epoxide group is reactive and can form covalent bonds with nucleophilic sites in proteins, disrupting their function. This leads to the inhibition of essential biological processes in pests, contributing to its insecticidal and acaricidal activities .
Comparison with Similar Compounds
- 1,10-Epoxygermacrone
- Gajutsulactone A
- Germacrol
- Isogermacrone
- 9-Hydroxyeudesma-3,7(11)-dien-6-one
- Eudesma-4,7(11)-dien-8-one
- Eudesma-3,7(11)-dien-8-one
- Eudesma-4(15),7(11)-dien-8-one
Uniqueness: 4,5-Epoxygermacrone is unique due to its specific epoxide group at the 4,5-position, which imparts distinct chemical reactivity and biological activity compared to other germacrone derivatives.
Properties
IUPAC Name |
(1R,6Z,10R)-6,10-dimethyl-3-propan-2-ylidene-11-oxabicyclo[8.1.0]undec-6-en-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(2)12-9-14-15(4,17-14)7-5-6-11(3)8-13(12)16/h6,14H,5,7-9H2,1-4H3/b11-6-/t14-,15-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGVRYKQVZGSIB-JDBPXVJJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC2(C(O2)CC(=C(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C/CC[C@@]2([C@H](O2)CC(=C(C)C)C(=O)C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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